Norfloxacin lactate is a derivative of the broad-spectrum antibiotic norfloxacin, which belongs to the fluoroquinolone class of antibiotics. This compound is designed to enhance the solubility and bioavailability of norfloxacin, making it more effective in treating bacterial infections. Norfloxacin itself is known for its efficacy against a variety of Gram-positive and Gram-negative bacteria, primarily by inhibiting bacterial DNA synthesis.
Norfloxacin lactate can be synthesized from norfloxacin through a process that involves the esterification of norfloxacin with lactic acid. This modification aims to improve its pharmacokinetic properties, allowing for better absorption and distribution in biological systems.
Norfloxacin lactate is classified as an antibiotic and falls under the category of synthetic antibacterial agents. It is primarily used in medical applications for treating urinary tract infections and other bacterial infections.
The synthesis of norfloxacin lactate typically involves a straightforward esterification reaction between norfloxacin and lactic acid. The reaction can be catalyzed by acid catalysts to promote the formation of the ester bond.
The molecular formula for norfloxacin lactate can be represented as , reflecting the addition of lactic acid to the norfloxacin structure.
Norfloxacin lactate undergoes various chemical reactions typical of esters, including hydrolysis back to norfloxacin and lactic acid in aqueous environments, which can affect its stability and activity.
Norfloxacin lactate exerts its antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and transcription in bacteria.
Norfloxacin lactate is primarily utilized in clinical settings for:
Norfloxacin lactate synthesis leverages the proton-accepting capability of norfloxacin's piperazinyl nitrogen to form stable acid addition salts. The primary synthetic route involves reacting norfloxacin free base (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) with lactic acid (2-hydroxypropanoic acid) in polar aprotic solvents under controlled conditions. The reaction follows a straightforward acid-base mechanism where lactic acid's carboxylic acid group protonates norfloxacin's N⁴-piperazinyl nitrogen, forming a crystalline zwitterionic salt [1].
Recent advances focus on N⁴-piperazinyl modifications to enhance antibacterial potency and overcome microbial resistance. Novel synthetic pathways introduce electrophilic substituents at the terminal piperazine nitrogen through nucleophilic displacement reactions. A key intermediate, N-chloroacetyl norfloxacin, enables the creation of structurally diverse derivatives when reacted with nucleophiles like hydrazine, cyanide ions, or benzylidene malononitrile [8]. These modifications yield compounds with significantly improved activity against Gram-positive pathogens. For example, compound 6 (synthesized via chloroacetyl intermediate substitution with KCN) demonstrated a 37-fold increase in potency against Staphylococcus aureus ATCC 6538 (MIC = 0.21 µM) compared to unmodified norfloxacin (MIC = 7.83 µM) [8].
Table 1: Antibacterial Activity of Norfloxacin Lactate Derivatives
Compound | Modification Site | S. aureus ATCC 6538 MIC (µM) | E. coli ATCC 25922 MIC (µM) | MRSA MIC (µM) |
---|---|---|---|---|
Norfloxacin | None | 7.83 | 0.24 | 1.96 |
Compound 6 | N⁴-cyanomethyl | 0.21 | NT | NT |
Compound 7 | N⁴-pyrazole | 1.61 | NT | 0.80 |
Compound 15 | C-3 esterification | 3.61 | 0.20 | NT |
Compound 16 | C-3 amidation | 1.21 | 0.79 | NT |
NT: Not Tested; Data adapted from [8]
Carboxylic acid functionalization at the C-3 position provides an alternative optimization strategy. Esterification (compound 15) or amidation (compound 16) of the carboxyl group yields derivatives with enhanced Gram-negative activity. Compound 15 demonstrated MIC values of 0.20 µM against Escherichia coli ATCC 25922 and 0.79 µM against Klebsiella pneumoniae ATCC 10031, outperforming norfloxacin against these strains [8]. Computational modeling confirms these derivatives maintain binding affinity for bacterial topoisomerase II enzymes despite C-3 modification, due to preserved coordination with magnesium ions and DNA bases within the enzyme active site [8].
Lactate salt formation efficiency depends critically on proton transfer kinetics, governed by catalyst selection and reaction environment. Lewis acid catalysts like Al³⁺ or Fe³⁺ enhance the electrophilicity of lactic acid's carboxylic group, accelerating norfloxacin protonation. Montmorillonite clay catalysts further improve reaction efficiency through ion-exchange interactions that concentrate reactants within their interlamellar spaces [6]. The negatively charged aluminosilicate layers attract protonated norfloxacin, while exchangeable cations (Na⁺, Fe²⁺, Cu²⁺, Ni²⁺, Co²⁺) coordinate with lactate anions, facilitating crystalline salt precipitation [6].
Oxygen vacancy (Oᵥ)-rich catalysts represent a breakthrough in lactate stabilization. LaOCl/LDH (Lanthanum Oxychloride/Layered Double Hydroxide) heterojunction materials exhibit exceptional catalytic activity due to synergistic effects between Oᵥ sites and Z-scheme charge transfer mechanisms. Oᵥ sites in LaOCl layers act as electron traps, promoting Lewis acid-base interactions with the lactate anion's hydroxyl group [2]. This stabilizes the salt against thermal degradation and reduces hydrolysis susceptibility. Fourier-transform infrared (FTIR) spectroscopy confirms strengthened coordination between lactate and norfloxacin in catalyzed systems, evidenced by a 15 cm⁻¹ shift in the carboxylate stretching vibration (from 1620 cm⁻¹ to 1605 cm⁻¹) and broadening of the hydroxyl peak at 3400 cm⁻¹ [2] [6].
pH evolution dynamics during synthesis profoundly impact catalytic efficiency. In situ pH monitoring reveals that lactate salt formation decreases medium pH due to liberated H⁺ ions from lactic acid dissociation. This acidity evolution enhances clay catalyst dispersion by protonating edge silanol groups (Si-OH → Si-OH₂⁺), increasing positive surface charge and reducing particle agglomeration [6]. Improved dispersion maximizes catalyst surface area, accelerating salt crystallization. Maintaining pH between 5.2–6.2 optimizes both catalytic activity and product yield, achieving >95% norfloxacin conversion to the lactate salt [6].
Norfloxacin lactate dramatically improves aqueous solubility compared to the parent compound due to altered ionization behavior and reduced crystal lattice energy. Norfloxacin free base exhibits pH-dependent solubility: 0.25 mg/mL at pH 7, rising to 14.3 mg/mL at pH 1.2 and 12.8 mg/mL at pH 10. This amphoteric behavior creates formulation challenges for neutral-pH administration [9]. Conversion to the lactate salt increases solubility at pH 7.4 to 8.9 mg/mL—a 35-fold enhancement—by introducing a highly hydrophilic counterion and disrupting molecular symmetry, which decreases melting point from 220°C (free base) to 165°C (lactate salt) [1] [9].
Microenvironmental pH modulation further amplifies solubility advantages. When formulated with acidic solubilizing additives (ascorbic or citric acid) in β-cyclodextrin complexes, the lactate salt achieves dissolution rates 3.2 times higher than unmodified norfloxacin in simulated intestinal fluid (pH 7.4). The additives create localized acidic microenvironments (pH < 4) within the cyclodextrin cavity, stabilizing the dissolved lactate salt against precipitation [9]. Differential scanning calorimetry (DSC) studies confirm the absence of drug-additive interactions, preserving chemical stability while enhancing dissolution.
Supramolecular encapsulation provides an orthogonal solubility enhancement strategy. β-cyclodextrin forms 1:1 inclusion complexes with norfloxacin lactate, with the quinoline moiety penetrating the cyclodextrin hydrophobic cavity while the lactate anion remains exposed to solvent. Phase-solubility studies reveal Aₗ-type diagrams (linear solubility increase with cyclodextrin concentration), indicating true complex formation rather than mere aggregation. The complex achieves 23.8 mg/mL solubility in water at 25°C—2.7 times higher than uncomplexed norfloxacin lactate [9].
Table 3: Solubility Profile of Norfloxacin Formulations
Formulation | Water (mg/mL) | pH 1.2 Buffer (mg/mL) | pH 7.4 Buffer (mg/mL) | Dissolution Rate at 30 min (pH 7.4, %) |
---|---|---|---|---|
Norfloxacin Free Base | 0.28 | 14.3 | 0.25 | 18 |
Norfloxacin Lactate | 8.9 | 34.2 | 8.5 | 85 |
Lactate + Ascorbic Acid Complex | 11.2 | 36.8 | 10.9 | 92 |
Lactate + β-Cyclodextrin Complex | 23.8 | 39.5 | 21.6 | 97 |
Lactate + Citric Acid + β-CD Complex | 26.4 | 41.2 | 24.3 | 99 |
Data sourced from [9]
Nanocomposite encapsulation extends solubility advantages while enabling controlled release. Poly(lactic acid)/TiO₂ nanocomposites (PLA/TiO₂) loaded with norfloxacin lactate demonstrate pH-dependent release kinetics. At pH 6.7 (simulating infected tissue), the nanocomposites release 92% of drug payload within 8 hours, compared to 68% release at physiological pH 7.4 [10]. This intelligent release profile targets antibiotic delivery to infected sites while minimizing systemic exposure. The Korsmeyer-Peppas model best describes release kinetics (n = 0.89), indicating anomalous diffusion controlled by polymer swelling and nanoparticle erosion [10].
Molecular dynamics simulations elucidate lactate's role in solubility enhancement. Simulations reveal lactate forms stronger hydrogen bonds with water molecules (average H-bond lifetime = 4.2 ps) than chloride ions (1.8 ps) in norfloxacin hydrochloride. The lactate hydroxyl group participates in additional H-bonding networks, creating a more extensive hydration shell around the norfloxacin cation. This explains the lactate salt's lower viscosity coefficient (12.7 cm³/g vs. 15.3 cm³/g for hydrochloride) and improved diffusion characteristics [9].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2